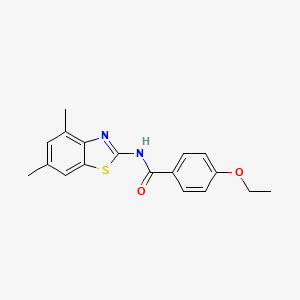

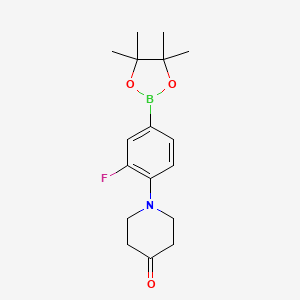

3-fluoro-N-(2-oxoindolin-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

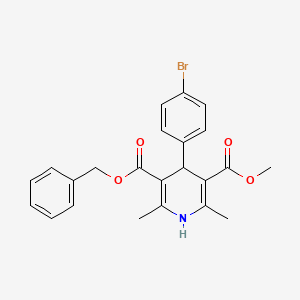

“3-fluoro-N-(2-oxoindolin-5-yl)benzamide” is a compound that belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . It’s worth noting that indole derivatives, which include this compound, have been found in many important synthetic drug molecules and have shown clinical and biological applications .

Aplicaciones Científicas De Investigación

Antitumor Activity through Histone Deacetylase Inhibition

3-fluoro-N-(2-oxoindolin-5-yl)benzamide derivatives, such as MS-27-275, have been identified as potent inhibitors of histone deacetylase (HDA), showing significant in vivo antitumor activity against various human tumors. MS-27-275 induces hyperacetylation of nuclear histones, leading to changes in cell cycle distribution and the induction of tumor suppressor genes, suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Synthesis and Evaluation of Antimicrobial and Anticancer Compounds

The compound and its analogs have been synthesized and evaluated for their antimicrobial and anticancer properties. For instance, benzamide derivatives have shown varying degrees of efficacy against microbial strains and human tumor cell lines, indicating their potential as templates for developing new antimicrobial and anticancer agents (Kumar et al., 2014).

Imaging Solid Tumors with PET

Fluorine-18 labeled benzamide analogs, including structures related to 3-fluoro-N-(2-oxoindolin-5-yl)benzamide, have been developed for positron emission tomography (PET) imaging of the sigma2 receptor status of solid tumors. These compounds demonstrate high tumor uptake and acceptable tumor/normal tissue ratios in animal models, highlighting their potential for non-invasive tumor imaging (Tu et al., 2007).

Novel Anticancer Hydrazide-Hydrazone Derivatives

Derivatives of 3-fluoro-N-(2-oxoindolin-5-yl)benzamide, such as N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones, have shown promising in vitro anticancer activities against various human tumor cell lines, including liver and leukemia cell lines. These compounds exhibit specificity and significant potency, suggesting their potential as anticancer agents (El‐Faham et al., 2015).

Synthesis of Fluorinated Heterocycles

Research on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate has been explored. This method enables the efficient synthesis of various fluorinated heterocyclic compounds, underscoring the importance of fluorinated derivatives, including those related to 3-fluoro-N-(2-oxoindolin-5-yl)benzamide, in the development of pharmaceuticals and agrochemicals (Wu et al., 2017).

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “3-fluoro-N-(2-oxoindolin-5-yl)benzamide”, being an indole derivative, could be a subject of future research in the field of medicinal chemistry.

Propiedades

IUPAC Name |

3-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c16-11-3-1-2-9(6-11)15(20)17-12-4-5-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWWPGUERTVDQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(2-oxoindolin-5-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2800119.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2800125.png)

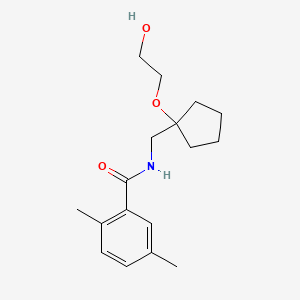

![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800128.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2800136.png)

![N-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2800137.png)